Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium
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Overview
Description
Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methoxycarbonyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium typically involves multi-step organic reactions. One common method involves the use of N,N′-disubstituted thioureas and acryloyl chloride, which are converted into the desired product through a process promoted by an electrogenerated base . The reaction conditions often include the use of organic solvents such as acetonitrile and the application of high current efficiency to generate the necessary base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe or inhibitor in enzymatic studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Imino-1,3-thiazinan-4-one: This compound shares some structural similarities and is synthesized through similar routes.
4-Methoxycarbonylphenylboronic acid: Another compound with a methoxycarbonyl group, used in various chemical reactions.
Methyl 4-bromobenzoate: A related compound used in cross-coupling reactions.
Uniqueness
Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
57056-55-0 |
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Molecular Formula |
C14H12N3O5+ |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxopyrrol-3-ylidene]azanium |
InChI |
InChI=1S/C14H12N3O5/c1-21-13(19)8-3-5-9(6-4-8)17-7-10(14(20)22-2)11(16-15)12(17)18/h3-7,15H,1-2H3/q+1 |
InChI Key |
UVMNZBQSRQDSPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(C(=[N+]=N)C2=O)C(=O)OC |
Origin of Product |
United States |
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